molecular formula C21H26N2O4 B1217793 Ciladopa CAS No. 80109-27-9

Ciladopa

Cat. No.: B1217793
CAS No.: 80109-27-9
M. Wt: 370.4 g/mol
InChI Key: SGEKLKJQLHJVDK-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Ciladopa: is an organic compound with the chemical formula CHNO.

  • Initially investigated as an antiparkinsonian agent, This compound was later discontinued due to concerns about tumorogenesis in rodents.
  • Preparation Methods

      Industrial Production: Information regarding large-scale industrial production methods for remains limited.

  • Chemical Reactions Analysis

      Reactivity: likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise reactivity data is scarce.

      Common Reagents and Conditions: Without specific references, we can’t provide a comprehensive list of reagents and conditions. Researchers would typically explore reactions based on the compound’s functional groups.

      Major Products: The products formed from reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: could serve as a valuable tool in synthetic chemistry, especially for studying dopamine receptor interactions.

      Biology: Investigating its effects on dopamine receptors and related pathways may provide insights into neural signaling.

      Medicine: Although not widely used clinically,

      Industry: Limited information exists on industrial applications.

  • Mechanism of Action

      Dopamine Agonist: acts as a dopamine agonist, likely binding to dopamine receptors.

      Molecular Targets: It interacts with dopamine receptors (e.g., D1 and D2) in the central nervous system.

      Pathways Involved: Activation of dopamine receptors modulates signaling pathways related to movement control, mood, and cognition.

  • Comparison with Similar Compounds

      Uniqueness: stands out due to its structural similarity to dopamine. Few other compounds mimic dopamine’s structure as closely.

      Similar Compounds: While is unique, other dopamine agonists like bromocriptine and pramipexole are commonly used in clinical practice.

    Properties

    CAS No.

    80109-27-9

    Molecular Formula

    C21H26N2O4

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one

    InChI

    InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1

    InChI Key

    SGEKLKJQLHJVDK-LJQANCHMSA-N

    Isomeric SMILES

    COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

    SMILES

    COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

    Canonical SMILES

    COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC

    Synonyms

    2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one
    AY 27110
    AY-27110
    ciladopa

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.